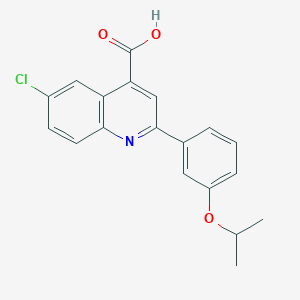

6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-chloro-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-11(2)24-14-5-3-4-12(8-14)18-10-16(19(22)23)15-9-13(20)6-7-17(15)21-18/h3-11H,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELJVQJIIDSAOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions:

- Catalyst : Potassium hydroxide (KOH)

- Solvent : Ethanol or water

- Temperature : Reflux conditions (80–100°C)

- Reaction Time : 3–72 hours, depending on the method

- Yield : High, with minimal by-products.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction rates and improve yields for quinoline derivatives. This method involves the reaction of substituted isatins with aromatic ketones or pyruvic acid under microwave conditions.

Advantages:

- Time Efficiency : Reaction times reduced to minutes (1–15 minutes)

- Environmental Benefits : Fewer by-products and reduced solvent usage

- Yield : Excellent yields reported.

Example Protocol:

- Mix isatin and malonic acid in acetic acid.

- Irradiate under microwave conditions.

- Obtain quinoline derivatives with high purity.

Green Chemistry Approaches

Green chemistry principles have been applied to synthesize quinoline derivatives using environmentally friendly solvents such as dimethylformamide (DMF) or acetic acid. These methods emphasize reducing toxic catalysts and improving efficiency.

Example Protocol:

- Perform three-component condensation of aromatic aldehydes, aminoazoles, and pyruvic acid.

- Use DMF as the solvent under reflux conditions.

- Achieve excellent yields with minimal environmental impact.

Specific Synthesis for Substituted Quinoline Derivatives

For compounds like 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, specialized methods involve:

- Reacting m-chloroaniline with pyruvic acid and substituted benzaldehydes in ethanol.

- Employing microwave irradiation or conventional reflux techniques.

- Purifying the product through recrystallization or chromatography for high-purity yields.

Data Table: Summary of Preparation Methods

| Method | Catalyst | Solvent | Reaction Time | Advantages | Yield |

|---|---|---|---|---|---|

| Conventional Condensation | KOH | Ethanol/Water | 3–72 hours | High purity, simple setup | High |

| Microwave-Assisted | None | Acetic Acid | 1–15 minutes | Time-efficient, green chemistry | Excellent |

| Green Chemistry Condensation | DMF/Acetic Acid | DMF/Acetic Acid | Variable | Environmentally friendly | Excellent |

| Specific Substituted Methods | KOH | Ethanol | Minutes to hours | Tailored for specific derivatives | High |

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with higher oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom at the 6-position can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of quinoline derivatives with higher oxidation states.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid serves as a building block for synthesizing potential therapeutic agents targeting diseases such as cancer, bacterial infections, and inflammatory disorders. Its structural features contribute to its ability to modulate enzyme activity involved in critical biological processes.

Case Study: Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it selectively induces cytotoxicity in various cancer cell lines, such as MCF-7 (breast cancer), HeLa (cervical cancer), and K-562 (leukemia). The compound was found to induce G2/M phase cell cycle arrest and apoptosis in these cells.

| Compound | MCF-7 (GI50, μM) | K-562 (GI50, μM) | HeLa (GI50, μM) |

|---|---|---|---|

| This compound | 5.5 ± 1.2 | 12.3 ± 0.8 | 8.7 ± 1.0 |

| Carboplatin | 3.91 ± 0.32 | 4.11 ± 0.78 | 5.13 ± 0.45 |

This table illustrates the concentration required to reduce cell viability by 50%, indicating the compound's potency against cancer cells.

Antimicrobial Activity

The compound has also shown potential antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi.

Table: Antimicrobial Efficacy

| Pathogen Type | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Candida albicans | 25 |

This table summarizes the MIC values for selected pathogens, demonstrating the compound's broad-spectrum antimicrobial potential.

Chemical Biology Applications

In chemical biology, this compound is employed in the development of chemical tools for investigating cellular pathways and mechanisms. Its ability to act as a probe allows researchers to study biological processes at the molecular level.

Industrial Applications

Beyond its biological applications, this compound is used in synthesizing advanced materials and specialty chemicals. Its unique physicochemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related quinoline-4-carboxylic acid derivatives, focusing on substituent effects, biological activity, and synthetic methodologies.

Structural Modifications at the 2-Position

Substituents at the 2-position of the quinoline ring significantly alter molecular properties. Key analogs include:

Alkoxy Groups

- 6-Chloro-2-(propargyloxy)quinoline-4-carboxylic acid (): Substituent: Propargyloxy (alkyne-containing group). Properties: Higher reactivity due to the propargyl moiety, enabling click chemistry for further derivatization. Melting Point: 170°C (acid) and 156°C (ester) . Synthetic Yield: 43% for the acid, 35% for the ester under similar conditions .

- 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid (): Substituent: 3-Propoxyphenyl.

Hydroxy and Methoxy Groups

- 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) (): Substituent: 4-Hydroxy-3-methoxyphenyl. Biological Activity: Demonstrated 82.9% growth inhibition in MCF-7 breast cancer cells, attributed to hydrogen bonding with alkaline phosphatase . Selectivity: Exhibited cancer cell-specific toxicity, unlike the target compound’s isopropoxy group, which may prioritize lipophilicity over polar interactions.

- 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid (): Substituent: 2-Hydroxyphenyl. Properties: The hydroxyl group enhances solubility but may reduce membrane permeability compared to the isopropoxy analog.

Aromatic and Bulky Substituents

- Ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate (): Substituent: Phenanthren-3-yl. Biological Activity: Inhibited Mycobacterium tuberculosis (MIC = 16 µg/mL) by targeting gyrase enzyme .

Melting Points

- Propargyloxy derivative: 170°C (acid), 156°C (ester) .

- Hydroxy/methoxy analog (3j): Not reported, but polar groups typically lower melting points compared to alkoxy-substituted compounds.

Yield and Efficiency

- Propargyloxy derivative: 43% yield (acid) .

Biological Activity

6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:

- Enzyme Inhibition : Similar compounds have shown to inhibit the enzyme topoisomerase II, which is crucial for DNA replication and transcription. By inhibiting this enzyme, the compound may induce cell cycle arrest and apoptosis in cancer cells.

- Cellular Effects : The compound influences various cellular processes, including gene expression and metabolic pathways. In cancer cells, it has been observed to disrupt normal functions leading to programmed cell death (apoptosis) and cell cycle arrest.

The biochemical properties of this compound include:

- Molecular Weight : Approximately 341.8 g/mol.

- Chemical Structure : The presence of a chlorine atom and an isopropoxy group enhances its lipophilicity, potentially influencing its interaction with biological membranes .

Research Findings

Recent studies have highlighted the compound's anticancer properties and its potential as an anti-inflammatory agent:

- Anticancer Activity : Research indicates that derivatives of quinoline-4-carboxylic acids exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer). These studies demonstrate that the compound can selectively target cancer cells while sparing normal cells .

- Enzyme Targeting : The compound has been studied for its ability to inhibit ATPase activity in human topoisomerase II alpha (htopoiiα), disrupting DNA replication processes. This mechanism is crucial for developing new anticancer therapies .

-

Case Studies :

- A study on quinoline derivatives indicated that certain modifications enhance their inhibitory potency against SIRT3, a mitochondrial deacetylase involved in cancer progression. This suggests that structural variations in compounds like this compound could lead to improved therapeutic outcomes .

- Another investigation revealed that quinoline derivatives induce cell cycle arrest at the G0/G1 phase in leukemic cells, further supporting their potential as therapeutic agents .

Table 1: Biological Activity of Quinoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Topoisomerase II inhibition |

| Quinoline derivative P6 | K-562 | 7.2 | SIRT3 inhibition |

| Quinoline derivative P19 | HeLa | 10.5 | Induction of apoptosis |

Table 2: Summary of Enzyme Inhibition Studies

| Enzyme Target | Compound Tested | Inhibition Type |

|---|---|---|

| Human topoisomerase II alpha (htopoiiα) | This compound | Competitive inhibition |

| SIRT3 | Quinoline derivative P6 | Selective inhibition |

Q & A

Basic Research Question

- ¹H/¹³C NMR : Key signals include the quinoline proton at δ ~8.3–8.4 ppm (d, J = 6.0 Hz) and the isopropoxy methyl groups at δ ~1.3–1.4 ppm (doublet) . The carboxylic acid proton is typically absent due to exchange broadening but confirmed via IR (C=O stretch at ~1685 cm⁻¹) .

- X-ray crystallography : Aromatic stacking interactions and dihedral angles between the quinoline core and substituted phenyl group validate spatial arrangement (e.g., C–Cl bond length ~1.73 Å) .

What strategies are effective for evaluating the biological activity of this compound, particularly in antimicrobial assays?

Advanced Research Question

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include ciprofloxacin as a positive control .

- Mechanistic studies :

How can contradictions in reported synthetic yields (e.g., 60–85%) be resolved?

Advanced Research Question

Yield discrepancies may arise from:

- Purity of starting materials : Use HPLC-grade reagents to minimize side reactions .

- Reaction scalability : Batch size impacts heat distribution; optimize stirring and temperature control for reproducibility .

- Workup procedures : Acidic/neutral extraction conditions can influence recovery of the carboxylic acid .

Validation : Replicate reactions under standardized conditions and characterize products via HPLC (e.g., 97% purity threshold) .

What are the stability considerations and optimal storage conditions for this compound?

Basic Research Question

- Stability : The compound is sensitive to moisture and light. Degradation products may include decarboxylated quinoline derivatives .

- Storage :

- Keep in airtight containers under inert gas (N₂/Ar) at –20°C .

- Use desiccants (e.g., silica gel) to prevent hydrolysis of the carboxylic acid group .

- Monitoring : Perform periodic NMR and TLC checks to detect decomposition .

How can computational methods aid in understanding the structure-activity relationship (SAR) of this compound?

Advanced Research Question

- Molecular docking : Simulate binding to target enzymes (e.g., DNA gyrase) using AutoDock Vina. Focus on interactions between the chloro group and hydrophobic pockets .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic effects of substituents (e.g., isopropoxy vs. methoxy groups) .

- QSAR models : Corrogate substituent electronegativity with antimicrobial activity to guide structural modifications .

What analytical techniques are critical for assessing purity and characterizing byproducts?

Basic Research Question

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention time and peak area quantify purity (>95%) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺) and detect chlorinated impurities (e.g., [M+2]⁺ isotopes) .

- Elemental analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

How does the steric bulk of the 3-isopropoxyphenyl group influence reactivity in subsequent derivatization?

Advanced Research Question

- Steric hindrance : The isopropoxy group may slow nucleophilic attacks at the 4-carboxylic acid site. Use bulky coupling agents (e.g., EDC/HOBt) for amide formation .

- Electronic effects : The electron-donating isopropoxy group enhances quinoline aromaticity, potentially reducing electrophilic substitution reactivity at the 2-position .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Safety : POCl₃ and SOCl₂ require strict handling (e.g., fume hoods, corrosion-resistant reactors) .

- Cost : Palladium catalysts (e.g., Pd(OAc)₂) increase expenses; explore ligand-free protocols or alternative metals (Cu) .

- Purification : Column chromatography is inefficient at scale; switch to recrystallization (e.g., ethyl acetate/hexanes) .

How can structural analogs of this compound be designed to enhance solubility without compromising activity?

Advanced Research Question

- Prodrug strategies : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) for improved membrane permeability .

- PEGylation : Attach polyethylene glycol (PEG) chains to the quinoline nitrogen to enhance aqueous solubility .

- Salt formation : Use sodium or lysine salts to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.